2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2C-iP-NBOMe is typically synthesized from 2C-iP and 2-methoxybenzaldehyde via reductive alkylation. The process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride, or by direct reaction with sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for 2C-iP-NBOMe are not well-documented due to its status as a research chemical and its association with recreational drug use. the synthetic routes mentioned above can be scaled up for larger production if necessary.
Chemical Reactions Analysis
Types of Reactions
2C-iP-NBOMe undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2C-iP-NBOMe has several scientific research applications:
Chemistry: Used as a tool to study the serotonin 2A receptor and its interactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Explored for potential therapeutic uses, although its high potency and risk of adverse effects limit its clinical applications.
Industry: Limited industrial applications due to its primary use in research settings.
Mechanism of Action
2C-iP-NBOMe exerts its effects primarily through its action as a potent agonist at the serotonin 2A receptor . This interaction leads to the activation of various signaling pathways, resulting in altered neurotransmitter release and changes in perception and mood. The compound also affects other serotonin receptors, including serotonin 2C, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
25I-NBOMe: Another NBOMe derivative with similar hallucinogenic properties.
25B-NBOMe: Known for its strong affinity for serotonin receptors.
25C-NBOMe: Similar in structure and function to 2C-iP-NBOMe.
Uniqueness
2C-iP-NBOMe is unique due to its specific substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological effects. Its high potency and selectivity for serotonin 2A receptors make it a valuable tool for research, although its use is limited by its potential for severe adverse effects .
Properties
CAS No. |
1391487-83-4 |
---|---|
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-propan-2-ylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C21H29NO3/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3/h6-9,12-13,15,22H,10-11,14H2,1-5H3 |
InChI Key |
KMZZEEDFQLXSQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
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